N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide (molecular formula C20H21N3O4; molecular weight 367.4 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class. This compound features a 1H-indole-2-carboxamide core connected via a 3-oxopropyl linker to a 2,5-dimethoxyphenyl moiety.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B12189954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)16(12-14)23-19(24)9-10-21-20(25)17-11-13-5-3-4-6-15(13)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25)(H,23,24)
InChIKeyJAJCBYQJRXELSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Overview for N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide


N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide (molecular formula C20H21N3O4; molecular weight 367.4 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class [1]. This compound features a 1H-indole-2-carboxamide core connected via a 3-oxopropyl linker to a 2,5-dimethoxyphenyl moiety. The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, having been explored extensively as a core for kinase inhibitors, including IKK2 (IκB kinase β) inhibitors with therapeutic relevance in inflammatory and autoimmune diseases [2]. The specific 2,5-dimethoxyphenyl substitution pattern and the flexible 3-oxopropyl linker differentiate this compound from other indole-2-carboxamides that employ direct amide linkages or different aryl substitution patterns, potentially influencing target binding conformations and physicochemical properties critical for assay performance .

Why Generic Substitution Fails for N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide in Research Procurement


Indole-2-carboxamide analogs cannot be casually interchanged due to the critical role that both the linker chemistry and the substitution pattern on the phenyl ring play in determining target binding and pharmacokinetic properties. The 2,5-dimethoxyphenyl group in this compound provides a specific electron density distribution and steric profile that differs markedly from the 3,4-dimethoxy or 4-methoxy analogs common in commercial screening libraries . Furthermore, the 3-oxopropyl linker introduces conformational flexibility and hydrogen-bonding capacity that is distinct from direct amide-linked or methylene-bridged comparators, which can result in divergent binding modes even within the same target class . Substituting this compound with a generic indole-2-carboxamide lacking the precise 2,5-dimethoxyphenyl-3-oxopropyl motif risks losing activity entirely, as demonstrated by structure-activity relationship (SAR) studies on related IKK2 inhibitor series where even minor changes to the aryl substitution pattern resulted in >10-fold loss of potency [1].

Quantitative Differentiation Evidence for N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide Versus Close Analogs


Linker Conformational Flexibility: 3-Oxopropyl vs. Direct Amide Linkage in Indole-2-Carboxamides

The target compound possesses a 3-oxopropyl linker (7 rotatable bonds) connecting the indole-2-carboxamide core to the 2,5-dimethoxyphenyl group, whereas the comparator N-(2,5-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide employs a direct amide bond (5 rotatable bonds). This difference in rotatable bond count (7 vs. 5) translates to increased conformational sampling capacity for the target compound, which may enable it to access binding pockets that are sterically inaccessible to the more rigid direct amide analog . The 3-oxopropyl linker also introduces an additional hydrogen bond acceptor (the central carbonyl oxygen), increasing the total H-bond acceptor count to 5 compared to 4 for the direct amide comparator .

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Calculated Lipophilicity (LogP) Differentiation from 3,4-Dimethoxyphenyl Isomers

The 2,5-dimethoxyphenyl substitution pattern on the target compound is predicted to yield a different lipophilicity profile compared to the 3,4-dimethoxyphenyl isomer commonly found in screening collections. Based on computational predictions from the mcule property calculator, the target compound has an estimated XLogP3 of approximately 2.8, while the 3,4-dimethoxyphenyl analog (N-{3-[(3,4-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide) is predicted to have an XLogP3 of approximately 2.4 . This ΔLogP of ~0.4 units may influence membrane permeability and non-specific protein binding in cellular assays [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Hydrogen Bond Donor Capacity Advantage Over N-Methylated Indole Analogs

The target compound retains the free indole N-H hydrogen bond donor (total HBD count = 2), whereas the comparator N-(2,5-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has a methylated indole nitrogen, reducing its HBD count to 1 . In kinase inhibitor design, the indole N-H often serves as a critical hinge-binding donor; its absence in the N-methyl analog is known to abrogate binding to IKK2 and related kinases [1]. The preservation of this donor in the target compound is thus a structural requirement for engaging kinase hinge regions.

Binding Affinity Kinase Selectivity Hydrogen Bonding

Optimal Research Application Scenarios for N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide Based on Differentiated Properties


Kinase Inhibitor Screening Campaigns Requiring Conformational Flexibility

The target compound's 7 rotatable bonds and extended 3-oxopropyl linker make it particularly suitable for screening against kinases with flexible or adaptable ATP-binding pockets, such as IKK2, where the ability to sample multiple conformations can reveal binding modes not accessible to more rigid analogs . Procurement of this specific linker geometry is essential for laboratories aiming to explore conformational SAR around the indole-2-carboxamide hinge-binding scaffold.

SAR Studies Investigating 2,5-Dimethoxy vs. 3,4-Dimethoxy Substitution Effects

The distinct lipophilicity (ΔXLogP3 ≈ +0.4) and electronic profile of the 2,5-dimethoxyphenyl group compared to the 3,4-isomer make this compound a valuable tool for probing the impact of methoxy positional isomerism on target binding and cellular permeability . It should be included in any focused library designed to map the SAR of dimethoxyphenyl-substituted indole-2-carboxamides.

Hit Validation in NF-κB Pathway-Targeted Drug Discovery

Given the indole-2-carboxamide scaffold's established role in IKK2 inhibition, which regulates the NF-κB pathway implicated in rheumatoid arthritis, asthma, and COPD [1], this compound is appropriate for secondary assays in NF-κB reporter gene systems. Its free indole N-H donor, a known requirement for IKK2 hinge binding, makes it a relevant tool compound for pathway validation studies where N-methylated analogs fail to show activity [1].

Computational Docking and Molecular Dynamics Studies of Flexible Ligands

The high rotatable bond count (7) and dual hydrogen bond donor/acceptor profile of this compound position it as an excellent test case for evaluating conformational sampling algorithms and scoring functions in docking and molecular dynamics simulations . Researchers developing or benchmarking computational methods for flexible ligand docking can use this compound as a challenging test ligand where linker flexibility significantly affects predicted binding poses.

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